molecular formula C14H17NO5 B3013184 Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate CAS No. 2034419-17-3

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B3013184
CAS No.: 2034419-17-3
M. Wt: 279.292
InChI Key: CRCBGIJTVIFQCV-UHFFFAOYSA-N
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Description

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a benzoate ester linked to a tetrahydrofuran ring via a carbamoyl group. Its applications range from drug synthesis to material science, offering a wide array of opportunities for experimentation and innovation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-hydroxytetrahydrofuran in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond, followed by esterification with methanol to yield the final product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound’s carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxytetrahydrofuran: A precursor in the synthesis of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, known for its use in pharmaceutical intermediates.

    Benzofuran Derivatives: Compounds with similar structural motifs, known for their biological activities such as anti-tumor and antibacterial properties.

Uniqueness

This compound stands out due to its unique combination of a benzoate ester and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Biological Activity

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, a compound with the CAS number 2034419-17-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H19_{19}N1_{1}O4_{4}, with a molecular weight of 279.29 g/mol. The compound features a benzoate moiety linked to a hydroxytetrahydrofuran derivative via a carbamoyl group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways and enzymatic activities:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in cancer models by targeting critical survival pathways such as the Akt/NFκB signaling pathway. For instance, derivatives like 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) have demonstrated the ability to induce apoptosis in prostate cancer cells through these pathways .
  • Antimicrobial Activity : Compounds with structural similarities have exhibited antimicrobial properties against various pathogens, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests that this compound may also possess similar activities.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into potential applications for this compound:

  • Cancer Research : A study on curcumin derivatives revealed that modifications to the benzoate structure could enhance anticancer activity by increasing solubility and bioavailability while retaining favorable biological properties .
  • Antimicrobial Studies : Research focusing on benzothiazole derivatives demonstrated promising activity against multidrug-resistant bacteria, indicating that structural modifications can lead to enhanced efficacy against challenging pathogens .

Table of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnticancerHMBMEInhibits Akt/NFκB signaling pathway, induces apoptosis
AntimicrobialBenzothiazole derivativesTargeting bacterial cell wall synthesis
Enzyme InhibitionCurcumin derivativesModulates enzymatic activity involved in cell survival

Synthesis and Derivatives

The synthesis of this compound involves several steps that may include the formation of the hydroxytetrahydrofuran moiety and subsequent coupling with benzoic acid derivatives. The versatility in synthesizing related compounds allows for exploration into various substitutions that could enhance biological activity.

Synthetic Pathway Overview

  • Synthesis of Hydroxytetrahydrofuran : The starting material can be synthesized through cyclization reactions from suitable precursors like butanetriol or via hydroboration methods .
  • Coupling Reaction : The hydroxytetrahydrofuran can then be reacted with benzoic acid derivatives using carbamoylation techniques to yield the final product.

Properties

IUPAC Name

methyl 4-[(3-hydroxyoxolan-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(17)11-4-2-10(3-5-11)12(16)15-8-14(18)6-7-20-9-14/h2-5,18H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCBGIJTVIFQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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